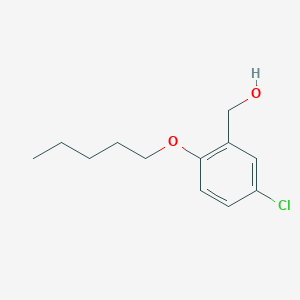

(5-Chloro-2-pentoxyphenyl)methanol

Description

(5-Chloro-2-pentoxyphenyl)methanol is a chlorinated aromatic alcohol characterized by a pentoxy chain at the 2-position and a hydroxymethyl group attached to a benzene ring substituted with chlorine at the 5-position. Its physicochemical properties, such as lipophilicity and stability, can be inferred through comparisons with structurally related compounds.

Properties

IUPAC Name |

(5-chloro-2-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGZKBGWPVMASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(5-Chloro-2-pentoxyphenyl)methanol: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines .

Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution Reactions: Electrophilic reagents such as nitric acid and halogens are employed.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Nitro derivatives, halogenated compounds, and other substituted derivatives.

Scientific Research Applications

(5-Chloro-2-pentoxyphenyl)methanol: has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(5-Chloro-2-pentoxyphenyl)methanol: can be compared with other similar compounds such as 5-chloro-2-methylphenol and 2-chloro-5-hydroxybenzene . The presence of the pentoxy and methanol groups makes it unique, providing different chemical and biological properties compared to these compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural features and inferred properties of (5-Chloro-2-pentoxyphenyl)methanol with structurally related compounds from the evidence:

*Predicted LogP values are estimated using fragment-based methods (e.g., octanol-water partitioning).

Key Observations:

- Lipophilicity: The pentoxy chain in this compound likely increases its lipophilicity compared to shorter-chain analogs (e.g., methoxy or ethoxy derivatives), enhancing membrane permeability but reducing water solubility .

- Methanol Group: The hydroxymethyl moiety could improve hydrogen-bonding capacity relative to non-hydroxylated compounds (e.g., acifluorfen), aiding in solubility but increasing susceptibility to oxidation .

Stability and Analytical Handling

highlights that chlorinated aromatic compounds, such as benzene derivatives, exhibit better recovery in methanol-preserved samples compared to bulk methods due to reduced volatility and degradation. For this compound, methanol preservation would likely mitigate biases during soil or environmental analysis, similar to trends observed for chlorinated benzenes and xylenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.